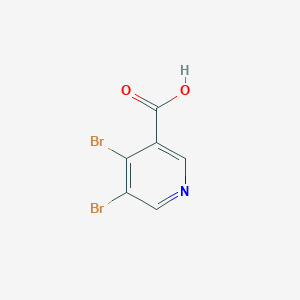

4,5-Dibromonicotinic acid

Description

Contextualization within the Dihalonicotinic Acid Family

4,5-Dibromonicotinic acid belongs to the dihalonicotinic acid family, a class of compounds that has garnered considerable attention for its utility in medicinal chemistry and materials science. musechem.comatomfair.com The presence and position of the halogen atoms on the pyridine (B92270) ring significantly influence the electronic properties and reactivity of these molecules. atomfair.com This family includes various isomers, such as 2,5-dibromonicotinic acid, 4,6-dibromonicotinic acid, and 5,6-dibromonicotinic acid, each offering distinct reactivity patterns and synthetic possibilities. musechem.comatomfair.com The strategic placement of the bromine atoms at the 4- and 5-positions in this compound provides a unique scaffold for chemists to exploit in the construction of complex molecular architectures. mdpi.com

Significance as a Versatile Precursor in Synthetic Organic Chemistry

The primary significance of this compound lies in its role as a versatile precursor in synthetic organic chemistry. The two bromine atoms serve as reactive handles for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. musechem.com The carboxylic acid group further enhances its synthetic utility, allowing for derivatization into esters, amides, and other functional groups. This trifunctional nature—a pyridine ring, two bromine substituents, and a carboxylic acid—makes this compound a highly sought-after starting material for the synthesis of a diverse array of more complex molecules. Its application spans the creation of novel heterocyclic systems and the functionalization of existing molecular frameworks.

Overview of Advanced Research Trajectories

Current research involving this compound and its isomers is paving the way for significant advancements in several scientific domains. In medicinal chemistry, these compounds are being explored as key intermediates in the synthesis of new pharmaceutical agents. musechem.comatomfair.com The dihalonicotinic acid core is a privileged scaffold found in various biologically active molecules. mdpi.com For instance, derivatives of dihalonicotinic acids are being investigated for their potential as kinase inhibitors and antimicrobial agents. atomfair.com

In the realm of materials science, the rigid and electron-deficient structure of the dibrominated pyridine core is being leveraged to develop novel functional materials. atomfair.com This includes the synthesis of metal-organic frameworks (MOFs) and luminescent materials, where the specific electronic and structural properties of the dihalonicotinic acid precursor are crucial for the desired material performance. atomfair.com The ability to undergo selective functionalization through reactions like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions allows for the precise engineering of molecular materials with tailored electronic and optical properties. musechem.comatomfair.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO₂ | fluorochem.co.uk |

| IUPAC Name | 4,5-dibromopyridine-3-carboxylic acid | fluorochem.co.uk |

| CAS Number | 1009334-28-4 | fluorochem.co.uk |

| Purity | 95+% | fluorochem.co.uk |

Detailed Research Findings

While specific research exclusively focused on this compound is emerging, extensive studies on its isomers provide valuable insights into its potential applications. For example, the total synthesis of (+)-floyocidin B, a natural product with activity against Mycobacterium tuberculosis, utilized a 4,5-regioselective functionalization strategy of a related 2-chloropyridine, highlighting the synthetic importance of this substitution pattern. mdpi.com This work underscores the potential of 4,5-disubstituted pyridines as key building blocks in the synthesis of complex, biologically active molecules. mdpi.com

Furthermore, research on other dihalonicotinic acids, such as the 4,6- and 5,6-isomers, demonstrates their utility in creating advanced materials. Methyl 5,6-dibromonicotinate, for instance, has been used in the synthesis of conducting polymers, where its incorporation improved both conductivity and thermal stability. This suggests that this compound could similarly serve as a valuable precursor for developing new polymers with enhanced electronic properties.

The versatility of the dihalonicotinic acid scaffold is further exemplified by the use of 5,6-dibromopyridine-3-carboxylic acid in the development of kinase inhibitors and as a component in the modification of pharmacokinetic properties of lead compounds in drug discovery. atomfair.com The ability of the bromine atoms to participate in halogen bonding can influence a compound's binding affinity to biological targets like proteins and enzymes. These findings on related isomers strongly suggest a promising future for this compound in the rational design of new therapeutic agents and functional materials. The strategic positioning of its functional groups allows for precise control over molecular architecture, a key requirement in modern chemical synthesis.

Structure

3D Structure

Properties

CAS No. |

1009334-28-4 |

|---|---|

Molecular Formula |

C6H3Br2NO2 |

Molecular Weight |

280.90 g/mol |

IUPAC Name |

4,5-dibromopyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) |

InChI Key |

IHKYGDGPCRXNHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,5 Dibromonicotinic Acid

Established Synthetic Routes for Dibromonicotinic Acid Isomers

The synthesis of dibromonicotinic acids is part of the broader field of dihalonicotinic acid synthesis, which employs various strategies to introduce halogen atoms onto the pyridine (B92270) ring of nicotinic acid.

General Strategies for Dihalonicotinic Acid Synthesis

The preparation of dihalonicotinic acids often involves the direct halogenation of nicotinic acid or its derivatives. The position of the incoming halogen is directed by the existing substituents on the pyridine ring. The electron-withdrawing nature of the carboxylic acid group at the 3-position generally directs electrophilic substitution to the 5- and to a lesser extent, the 2- and 4-positions. However, achieving specific substitution patterns, such as the 4,5-dibromo arrangement, can be challenging and may require multi-step synthetic sequences.

Alternative strategies involve the synthesis of the pyridine ring from acyclic precursors already containing the desired halogenation pattern. Ring-closure reactions of appropriately substituted pentadienoic acid esters with hydrogen halides can yield 2-halonicotinic acid esters, which can then be further functionalized. google.com The synthesis of various dihalonicotinic acids, including bromo-chloro and bromo-iodo derivatives, has been reported, highlighting the diverse range of available compounds. researchgate.netdtic.mil

Precursors and Reaction Conditions for the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, serves as the fundamental precursor for these synthetic transformations. frontiersin.orgoregonstate.edu Industrially, nicotinic acid is primarily produced through the oxidation of 3-picoline (3-methylpyridine). wikipedia.org This can be achieved through various methods, including ammoxidation to form nicotinonitrile, followed by hydrolysis to nicotinic acid. wikipedia.org

For the synthesis of more complex derivatives, a common starting material is 2-phenoxynicotinic acid, which can be further modified to introduce various functional groups. researchgate.net The synthesis of specific isomers often requires carefully designed multi-step pathways. For instance, the synthesis of 2,5-dibromonicotinic acid can be approached through the hydrolysis of its corresponding methyl ester, methyl 2,5-dibromonicotinate.

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group of 4,5-dibromonicotinic acid is a key functional handle for further molecular elaboration. Esterification is a common derivatization strategy, converting the carboxylic acid into an ester, which can modify the compound's properties and reactivity.

Esterification Reactions of this compound

The conversion of this compound to its corresponding esters is a crucial step in many synthetic applications.

The ethyl ester of this compound, also known as ethyl 4,5-dibromonicotinate, is a documented derivative. molaid.comambeed.com The synthesis of such esters is typically achieved through standard esterification procedures. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comajol.infotamu.edu The reaction is typically heated to reflux to drive the equilibrium towards the ester product. ajol.info

Several methods exist for the esterification of carboxylic acids, each with its own advantages and limitations. The choice of method often depends on the substrate's sensitivity and the desired reaction conditions.

Diazomethane (B1218177): Diazomethane (CH₂N₂) is a highly effective reagent for converting carboxylic acids to their methyl esters. pearson.com The reaction is rapid and produces nitrogen gas as the only byproduct, simplifying purification. pearson.com However, diazomethane is explosive and carcinogenic, which has led to a decline in its use in favor of safer alternatives like (trimethylsilyl)diazomethane (TMS-diazomethane). sigmaaldrich.comsigmaaldrich.comtcichemicals.comacs.org

Boron Trifluoride/Methanol (B129727) (BF₃/Methanol): Boron trifluoride in methanol is a popular and effective reagent for preparing methyl esters. sigmaaldrich.comsigmaaldrich.com The reaction is catalyzed by the Lewis acid BF₃, which protonates the carbonyl oxygen, making the carboxylic acid more susceptible to nucleophilic attack by methanol. sigmaaldrich.comsigmaaldrich.com This method is generally fast and clean, often requiring only a few minutes of reflux. sigmaaldrich.comsigmaaldrich.com It is particularly useful for a range of aliphatic and aromatic acids. sigmaaldrich.com

Dicyclohexylcarbodiimide/Methanol/Pyridine (DCC/Methanol/Pyridine): The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent is a mild and effective method for esterification. researchgate.netrsc.org DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. researchgate.netrsc.org The addition of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) significantly accelerates the reaction by forming a more reactive acyl-pyridinium species. researchgate.netrsc.orgorganic-chemistry.org This method, known as the Steglich esterification, is performed under neutral conditions at room temperature and is suitable for a wide variety of acids and alcohols, including those that are acid-sensitive. rsc.orgorgsyn.org Pyridine can be used as a solvent and base in these reactions. google.com

Table 1: Comparison of Esterification Methodologies

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazomethane | Diazomethane (CH₂N₂) | Room temperature | High yield, clean reaction | Highly toxic, explosive, carcinogenic |

| BF₃/Methanol | Boron trifluoride, Methanol | Reflux | Fast, high yield, applicable to various acids | Requires anhydrous conditions |

| DCC/DMAP | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine, Alcohol | Room temperature, neutral pH | Mild conditions, suitable for sensitive substrates | DCC byproduct can be difficult to remove |

Investigation of Side Reactions and Optimization for Quantitative Yields in Esterification

The esterification of nicotinic acid derivatives, including brominated variants, is a fundamental transformation, yet it is often plagued by side reactions that can significantly lower the yield of the desired product. The choice of esterification method is critical to avoid these pitfalls.

Traditional methods, such as Fischer esterification using an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) with an alcohol, are known to sometimes result in incomplete reactions or the formation of byproducts. fiveable.mescienceready.com.au In the case of halogenated nicotinic acids, these acidic conditions can lead to undesirable side reactions. For instance, the use of HCl or H₂SO₄ with methanol has been observed to cause partial conversion and displacement of halogen atoms by chlorine or methoxy (B1213986) groups. The reversible nature of Fischer esterification can also limit the product yield, necessitating strategies like the removal of water to shift the equilibrium towards the product. fiveable.me

To achieve quantitative yields, alternative methods have been explored. The Steglich esterification, which utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), offers a milder approach. nih.gov This method proceeds through an O-acylisourea intermediate, which then reacts with the alcohol to form the ester, often avoiding the harsh conditions that lead to side reactions. nih.gov

Another highly effective method for obtaining quantitative yields of methyl esters from nicotinic acid precursors without halogen displacement is the use of diazomethane. This method is known for its high efficiency, selectivity, and short reaction times. Microwave-assisted esterification has also emerged as a modern technique to improve yields and reduce reaction times. mdpi.com For example, using N-fluorobenzenesulfonimide (NFSi) as a catalyst under microwave irradiation has shown quantitative conversion for many carboxylic acids, although its effectiveness can be influenced by the electronic properties of substituents on the aromatic ring. mdpi.com

Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives

| Method | Reagents and Conditions | Common Side Reactions/Observations | Yield Optimization |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl), Heat fiveable.mescienceready.com.au | Incomplete reaction, Reversible, Halogen displacement fiveable.me | Removal of water, Use of excess alcohol fiveable.me |

| Steglich Esterification | Alcohol, DCC/DIC, DMAP nih.gov | Formation of N-acylurea byproduct nih.gov | Use of DMAP as an acyl transfer catalyst nih.gov |

| Diazomethane | Diazomethane (CH₂N₂) | Potentially hazardous reagent | Provides high yield and purity without halogen displacement |

| Microwave-Assisted | Alcohol, Catalyst (e.g., NFSi), Microwave irradiation mdpi.com | Substrate-dependent efficacy mdpi.com | Optimization of temperature, time, and catalyst loading mdpi.com |

Amidation Reactions for Nicotinic Acid Derivatives

The formation of amides from nicotinic acid and its derivatives is a cornerstone of synthetic organic chemistry, providing access to a wide array of functional molecules.

Formation of N-Substituted Amides (e.g., N-Phenylamides)

The synthesis of N-phenylamides from halogenated nicotinic acids has been systematically investigated. A common and effective method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂). uark.edumdpi.com The resulting acid chloride is then treated with an appropriately substituted aniline (B41778) to yield the desired N-phenylamide. uark.edu This two-step process generally provides excellent yields, often exceeding 80%. uark.edu The purification of the final amide product can be achieved through recrystallization from aqueous ethanol. uark.edu This methodology has been successfully applied to prepare series of N-phenylamides of both 5-bromo-6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid. uark.edu

Exploration of General Amide Bond Formation Strategies in Pyridine Carboxylic Acids

A variety of strategies exist for the formation of amide bonds from pyridine carboxylic acids, each with its own advantages. The "activated ester" method is a widely used approach. Reagents such as N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are employed to activate the carboxylic acid, which then readily reacts with an amine. growingscience.comacs.org The use of HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) has proven effective for coupling various acids and amines. growingscience.comacs.org

Other coupling reagents include phosphonium-based reagents and the combination of n-propanephosphonic acid anhydride (B1165640) (T3P) with pyridine, which allows for amide bond formation with low epimerization. organic-chemistry.org The generation of acyl fluorides under mild conditions using reagents like 2-pyridinesulfonyl fluoride (B91410) has also been reported as a pathway to amide synthesis. rsc.org For more challenging couplings, particularly with hindered carboxylic acids or weakly nucleophilic amines, triphenylphosphine (B44618) oxide has been shown to catalyze amidation and esterification efficiently. organic-chemistry.org

Halogenation and Halogen Exchange Phenomena in Pyridine Systems

The introduction and interchange of halogen atoms on the pyridine ring are crucial for the synthesis of complex derivatives, with the reaction mechanisms and conditions dictating the outcome.

Mechanistic Studies of Bromination Reactions

The bromination of nicotinic acid to produce derivatives like 5-bromonicotinic acid often involves harsh conditions. A common industrial process involves reacting nicotinic acid with an excess of thionyl chloride to form the acid chloride, followed by bromination at elevated temperatures (150-170 °C). google.com The mechanism can be influenced by the presence of catalysts. For instance, using a Lewis acid catalyst during bromination can allow the reaction to proceed at lower temperatures (110-120 °C) and improve the yield and quality of the final product. google.com

Decarboxylative halogenation presents an alternative route. While silver salts are classic reagents for the Hunsdiecker reaction, modifications using mercuric oxide and bromine have also been developed for aromatic acids. acs.org The reaction is believed to proceed through the formation of a "positive bromine species" which facilitates the bromodecarboxylation. acs.org

Directed Halogen Exchange Reactions (e.g., Chloride Displacement of Bromide)

Halogen exchange reactions provide a powerful tool for modifying the substitution pattern of pyridines. The displacement of a bromide atom by a chloride atom can be achieved, although it can sometimes be an unintended side reaction. For example, when using thionyl chloride to create an acid chloride from a bromo-substituted pyridine derivative, prolonged reaction times or elevated temperatures can lead to the undesired replacement of the ring bromine with chlorine. mdpi.com

However, directed halogen exchange can be a synthetically useful transformation. The use of cuprous chloride (CuCl) in the presence of a nitrogen-containing complexing agent, such as pyridine, can facilitate the replacement of a nuclear bromine atom with chlorine on an aromatic ring. google.com This process typically requires heating to temperatures of at least 75°C. google.com

Furthermore, halogen-metal exchange reactions offer a versatile route to functionalized pyridines. Bromopyridines can react with organomagnesium reagents like isopropylmagnesium chloride (i-PrMgCl) to form a pyridylmagnesium intermediate. znaturforsch.comresearchgate.net This intermediate can then be quenched with various electrophiles. researchgate.net Similarly, bromine-lithium exchange using organolithium reagents is a common strategy, though it often requires cryogenic temperatures to prevent side reactions. nih.govthieme-connect.com These organometallic intermediates provide a pathway to introduce a wide range of substituents onto the pyridine ring, which would be difficult to achieve through direct substitution methods.

Table 2: Summary of Halogenation and Halogen Exchange Reactions

| Reaction Type | Reagents and Conditions | Key Features |

|---|---|---|

| Direct Bromination | Thionyl chloride, Bromine, High Temperature (150-170 °C) google.com | Forms acid chloride in situ; harsh conditions. |

| Catalytic Bromination | Thionyl chloride, Bromine, Lewis Acid Catalyst (110-120 °C) google.com | Milder conditions, improved yield and purity. |

| Decarboxylative Bromination | Mercuric Oxide, Bromine acs.org | Alternative to direct bromination of the acid. |

| Chloride for Bromide Exchange | Cuprous Chloride, Pyridine, Heat (>75 °C) google.com | Directed replacement of bromine with chlorine. |

| Unintended Halogen Exchange | Thionyl Chloride (excess/high temp) mdpi.com | Side reaction during acid chloride formation. |

| Halogen-Metal Exchange | i-PrMgCl or n-BuLi, followed by electrophile znaturforsch.comnih.gov | Forms organometallic intermediate for further functionalization. |

Acid-Catalyzed Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of pyridine rings. byjus.comunimi.it Unlike electron-rich benzene (B151609) systems, the pyridine ring is electron-deficient, which makes it more susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position. openstax.org The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. openstax.orgpressbooks.pub

The rate and feasibility of SNAr reactions on pyridines can be significantly enhanced through acid catalysis. Both Brønsted and Lewis acids can serve as catalysts by coordinating with the lone pair of electrons on the pyridine nitrogen atom. acsgcipr.org This coordination, or protonation in the case of a Brønsted acid, increases the electron deficiency of the aromatic ring, thereby activating it towards nucleophilic attack. acsgcipr.orgmasterorganicchemistry.com This activation lowers the energy barrier of the first step of the mechanism—the formation of the Meisenheimer intermediate—which is typically the rate-determining step.

The general mechanism for an acid-catalyzed SNAr reaction on a halopyridine can be described as follows:

Activation: The acid catalyst (H⁺ or a Lewis acid) reversibly binds to the pyridine nitrogen, forming a pyridinium (B92312) salt. This greatly enhances the electrophilicity of the ring carbons.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (a halogen in this context), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridinium system, providing significant stabilization. youtube.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final substituted pyridine product.

In the context of synthesizing this compound, an acid-catalyzed SNAr reaction could hypothetically be employed to introduce one of the bromine atoms. For example, starting with a precursor like 4-chloro-5-bromonicotinic acid, a nucleophilic bromide source could displace the chloride ion. The presence of the carboxylic acid group and the existing bromine atom, both being electron-withdrawing, would further facilitate this substitution. The use of an acid catalyst would be crucial to promote the reaction, which might otherwise require harsh conditions.

The table below summarizes various catalytic systems used to promote SNAr reactions on pyridine and other aromatic systems.

Reactivity and Advanced Chemical Transformations of 4,5 Dibromonicotinic Acid

Site-Selective Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 4,5-dibromonicotinic acid presents a unique scaffold for chemical modifications, largely dictated by the electronic effects of the nitrogen atom and the two bromine substituents. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group makes the pyridine ring electron-deficient, which influences its reactivity towards various reagents. gacariyalur.ac.innih.gov

Nucleophilic Substitution Pathways of Bromine Atoms

The bromine atoms at the C4 and C5 positions of the nicotinic acid ring are susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile, an electron-rich species, attacks the carbon atom bonded to a bromine atom, leading to the displacement of the bromide ion, which acts as a leaving group. matanginicollege.ac.in The feasibility and rate of these substitutions depend on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. gacariyalur.ac.in

Common nucleophiles that can displace the bromine atoms include amines, thiols, and alkoxides. For instance, the reaction with amines can lead to the formation of aminopyridines, while reaction with thiols can yield thiopyridines. These substitution reactions are fundamental in diversifying the structure of this compound for various applications.

Regioselectivity and Chemoselectivity in Halogen Functionalization

Regioselectivity in the substitution reactions of this compound is a critical aspect, determining which of the two bromine atoms is preferentially replaced. The electronic environment of the C4 and C5 positions is not identical due to the influence of the adjacent nitrogen atom and the carboxylic acid group. This difference can be exploited to achieve selective substitution at one position over the other. mdpi.com

Chemoselectivity, on the other hand, refers to the preferential reaction of one functional group over another in the molecule. In the case of this compound, this involves the selective reaction at one of the bromine atoms without affecting the carboxylic acid group or the pyridine ring itself. Factors such as the reaction temperature, the choice of catalyst, and the nature of the nucleophile play a crucial role in controlling both regioselectivity and chemoselectivity. nih.govrsc.org For example, under certain conditions, a bulky nucleophile might preferentially attack the less sterically hindered bromine atom.

Catalytic Coupling Reactions for Structural Diversification

Catalytic cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of this compound. sigmaaldrich.comnih.gov These reactions typically employ a transition metal catalyst, most commonly palladium, to facilitate the coupling of the dibrominated pyridine core with a variety of coupling partners. libretexts.org

Carbon-Carbon Bond Forming Cross-Coupling Methodologies

Several palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the positions of the bromine atoms. These methodologies allow for the introduction of a wide range of carbon-based functional groups, leading to complex molecular architectures. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgrsc.org It is a widely used method for creating biaryl structures and introducing alkyl or alkenyl groups. mdpi.comatomfair.com The general catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: In the Stille reaction, an organotin compound is coupled with this compound using a palladium catalyst. libretexts.orgmdpi.com This method is known for its tolerance of a wide variety of functional groups. organic-chemistry.org

Heck Coupling: This reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. It is a valuable method for the synthesis of substituted alkenes.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.org This reaction is essential for synthesizing aryl alkynes.

Below is a table summarizing these key C-C coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C-C |

| Stille | Organotin Compound | Pd catalyst | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C (alkenyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst | C-C (alkynyl) |

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N Coupling)

The formation of carbon-heteroatom bonds is another crucial transformation for modifying this compound. These reactions introduce atoms such as nitrogen, oxygen, or sulfur, which can significantly alter the molecule's properties. nih.govlibretexts.orgorganicreactions.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwuxiapptec.com It allows for the coupling of this compound with a wide range of primary and secondary amines to produce N-aryl and N-heteroaryl amines. atomfair.comsigmaaldrich.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wuxiapptec.com The choice of ligand is often critical for the success of the reaction. sigmaaldrich.com

Ullmann Condensation: This is a copper-catalyzed reaction for the formation of carbon-oxygen and carbon-nitrogen bonds. While traditionally requiring harsh reaction conditions, modern modifications have made it a more versatile method. mdpi.com

The table below provides an overview of key C-N coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N |

| Ullmann Condensation | Amine, Alcohol | Cu catalyst, Base | C-N, C-O |

Redox Chemistry of the Nicotinic Acid Framework

The nicotinic acid framework of this compound can participate in redox reactions, which involve the transfer of electrons. stanford.eduunimib.it These reactions can lead to changes in the oxidation state of the atoms within the molecule. libretexts.org

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the pyridine ring itself can undergo oxidation under certain conditions, although the presence of the deactivating carboxylic acid and bromine groups can make this challenging.

Strategic Utility As an Organic Building Block in Chemical Synthesis

Role in the Modular Assembly of Pyridine-Containing Heterocycles

4,5-Dibromonicotinic acid serves as a highly valuable and versatile building block for the modular assembly of a wide array of pyridine-containing heterocycles. sigmaaldrich.com Its unique structural features, namely the two bromine atoms at positions 4 and 5 and the carboxylic acid group at position 3 of the pyridine (B92270) ring, provide multiple reactive sites for strategic chemical modifications. amadischem.comvulcanchem.com This allows for the controlled and stepwise introduction of various functional groups and molecular fragments, enabling the construction of diverse and complex heterocyclic scaffolds. nih.govrsc.orgsemanticscholar.org

The bromine atoms on the pyridine ring are particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds. vulcanchem.comnih.govlibretexts.org By selectively reacting one bromine atom over the other, chemists can achieve regioselective functionalization, leading to the synthesis of specifically substituted pyridine derivatives. This modular approach is crucial for creating libraries of compounds with varied substitution patterns for applications in drug discovery and materials science. nih.govatomfair.com

Furthermore, the carboxylic acid group offers another handle for chemical manipulation. It can be readily converted into other functional groups like esters, amides, or can be used for decarboxylation reactions, further expanding the synthetic possibilities. vulcanchem.com The presence of both the bromine atoms and the carboxylic acid allows for a multi-dimensional synthetic strategy where different parts of the molecule can be modified independently, highlighting its utility in the modular construction of complex heterocyclic systems. rsc.orgresearchgate.net

Application in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often requires a strategic and step-by-step approach, and this compound provides a robust platform for such endeavors. britannica.comreddit.com Its di-brominated pyridine core can be sequentially functionalized, allowing for the controlled build-up of molecular complexity. This is particularly evident in the synthesis of natural products and other biologically active molecules where precise control over stereochemistry and functional group placement is paramount. nih.gov

One of the key advantages of using this compound is the ability to perform regioselective cross-coupling reactions. eie.gr For instance, the bromine at the 5-position is generally more reactive towards certain coupling conditions than the bromine at the 4-position. This difference in reactivity can be exploited to introduce a specific substituent at the 5-position first, followed by a different functionalization at the 4-position. This stepwise approach is fundamental to the construction of highly substituted and intricate molecular architectures.

Moreover, the nicotinic acid moiety itself is a common feature in many natural products and pharmaceuticals. nih.gov By starting with this compound, synthetic chemists have a pre-functionalized core that can be elaborated upon to reach complex target molecules more efficiently. The ability to introduce diverse aryl, alkyl, or other groups through cross-coupling reactions, combined with the synthetic versatility of the carboxylic acid group, makes this compound a powerful tool in the arsenal (B13267) of synthetic organic chemists for the creation of novel and complex organic structures. nih.gov

Contribution to the Development of Pharmaceutical Intermediates

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov this compound, as a functionalized pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical agents. atomfair.comfluorochem.co.ukchemicalbook.com Its utility lies in its capacity to be transformed into a wide range of more complex molecules that can interact with biological targets. musechem.cominnospk.com

The two bromine atoms on the pyridine ring of this compound serve as handles for introducing diverse substituents through cross-coupling reactions, a common strategy in drug discovery for exploring the structure-activity relationship (SAR) of a lead compound. wikipedia.orgchemscene.com By systematically varying the groups attached to the pyridine core, medicinal chemists can fine-tune the pharmacological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile.

For example, derivatives of nicotinic acid are known to possess a range of biological activities. The ability to readily modify the 4 and 5 positions of the nicotinic acid scaffold using this compound as a starting material allows for the rapid generation of compound libraries for high-throughput screening. This accelerates the process of identifying new drug candidates. The carboxylic acid functionality can also be used to attach the molecule to other pharmacophores or to improve its solubility and other drug-like properties. google.comgoogle.comgoogle.com

Integration into Sustainable and Green Synthetic Methodologies

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. This compound and its derivatives can be integrated into more sustainable synthetic practices. echemi.comdataintelo.com

The use of catalytic cross-coupling reactions, for which this compound is an excellent substrate, is inherently a green approach. eie.gr Catalytic methods, by definition, use small amounts of a catalyst to effect a transformation, reducing the stoichiometric waste associated with many classical synthetic methods. mdpi.com Modern advancements in catalysis have also led to the use of more environmentally benign metals and reaction conditions, such as reactions in aqueous media.

Structural Characterization and Advanced Spectroscopic Investigations

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. bio-structure.com This method has been applied to isomers of dibromonicotinic acid to understand their solid-state structures.

The crystal structure of 5,6-dibromonicotinic acid, an isomer of 4,5-dibromonicotinic acid, has been determined through single-crystal X-ray diffraction. dtic.mildtic.mil The study aimed to prove that hydrogen bonding is a significant intermolecular force that largely dictates the crystal structure. dtic.mildtic.mil The analysis established the space group symmetry and determined the unit cell parameters, which are foundational steps for a complete crystal structure determination. dtic.mil

Table 1: Crystallographic Data for 5,6-Dibromonicotinic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 8.0830(4) |

| b (Å) | 26.5860(10) |

| c (Å) | 8.0970(4) |

| β (°) | 104.449(4) |

| Volume (ų) | 1684.97(13) |

| Z | 4 |

Data derived from a study on a co-crystal involving a related nicotinic acid hydrazide, illustrating typical parameters for this class of compounds. rsc.org

The generation of high-quality single crystals suitable for X-ray diffraction analysis is a critical prerequisite. dtic.milnih.gov For 5,6-dibromonicotinic acid, initial attempts to crystallize the material from a water-ethanol solution over a short period yielded crystals that were too small for single-crystal studies. dtic.mil A successful method involved the slow evaporation of a benzene (B151609) solution. dtic.mil In this technique, the compound was dissolved in the solvent, and the container was covered to ensure a very slow rate of solvent evaporation over an extended period (e.g., 39 days). dtic.mil This process allowed for the growth of large, well-formed, and transparent crystals with well-developed morphology, which were suitable for diffraction experiments. dtic.mil

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks) and Crystal Packing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound provides information on the electronic environment of the protons on the pyridine (B92270) ring. For this compound, two distinct signals are expected in the aromatic region, corresponding to the protons at the C2 and C6 positions of the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.9 | Singlet (s) |

| H-6 | ~8.7 | Singlet (s) |

Note: Actual chemical shifts can vary based on the solvent and concentration used.

The ¹³C NMR spectrum of this compound reveals the chemical environment of each carbon atom in the molecule. This includes the six carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid group. The positions of the bromine substituents and the carboxylic acid group significantly influence the chemical shifts of the adjacent carbon atoms. ucl.ac.uk

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~153 |

| C-3 | ~135 |

| C-4 | ~125 |

| C-5 | ~122 |

| C-6 | ~155 |

| C=O | ~165 |

Note: These are approximate values. Actual chemical shifts depend on the experimental conditions, particularly the solvent. ucl.ac.uk

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. specac.com Covalent bonds in organic molecules are not static; they undergo various vibrational motions, such as stretching and bending, at specific frequencies. specac.comechemi.com When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. echemi.com The position of these absorption bands is typically expressed in wavenumbers (cm⁻¹). pressbooks.pub

For this compound, the key functional groups are the carboxylic acid (-COOH) and the substituted aromatic pyridine ring. The IR spectrum is expected to show characteristic absorption bands for these moieties.

The carboxylic acid group gives rise to several distinct and recognizable peaks. utdallas.edu A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, a result of strong intermolecular hydrogen bonding. echemi.comlibretexts.org This broadness is a hallmark of carboxylic acids. echemi.com The carbonyl (C=O) group within the carboxylic acid will exhibit a strong, sharp absorption peak typically found between 1760 and 1690 cm⁻¹. libretexts.org The exact position can be influenced by conjugation with the pyridine ring. The C-O stretching vibration of the carboxylic acid is also expected to appear in the fingerprint region, typically between 1320 and 1210 cm⁻¹. libretexts.org

The dibrominated pyridine ring also contributes to the IR spectrum. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. vscht.cz In-ring C-C stretching vibrations for the aromatic ring typically produce bands in the 1600-1400 cm⁻¹ region. vscht.cz The presence of the bromine substituents (C-Br bonds) will also result in absorptions, but these typically occur at lower frequencies, often below 1000 cm⁻¹ in the fingerprint region.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |

| C-H Stretch | Aromatic (Pyridine) Ring | 3000-3100 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1690-1760 | Strong, Sharp |

| C=C Stretch | Aromatic (Pyridine) Ring | 1400-1600 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium |

| O-H Bend | Carboxylic Acid | 1395-1440 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is a powerful tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. utdallas.edu Various ionization techniques and mass analyzers can be coupled with chromatographic separation methods to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu GC separates volatile compounds based on their boiling points and interactions with a stationary phase. etamu.edu However, many polar and non-volatile compounds, such as carboxylic acids, require chemical derivatization to increase their volatility and thermal stability for GC analysis. jfda-online.comresearchgate.net

For this compound, derivatization of the carboxylic acid group, for instance, through silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) ester) or methylation, would be necessary prior to GC-MS analysis. jfda-online.comresearchgate.net This process replaces the acidic proton with a less polar group, making the molecule suitable for vaporization without decomposition. jfda-online.com

Once the derivative is introduced into the mass spectrometer (typically using electron ionization, EI), it undergoes fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivative, and various fragment ions. Analysis of these fragments can help confirm the structure. For a trimethylsilyl (TMS) derivative, characteristic losses of a methyl group (M-15) or the entire TMS group might be observed. The fragmentation pattern would also be influenced by the stable pyridine ring and the bromine atoms, which have characteristic isotopic patterns (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) that would be visible in the molecular ion and bromine-containing fragment peaks.

Expected GC-MS Data for a TMS Derivative of this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Formation of a trimethylsilyl (TMS) ester. |

| Molecular Ion Peak (M⁺) | Peak corresponding to the mass of the intact derivative. | Would appear at the m/z of the TMS-derivatized molecule, showing a characteristic isotopic pattern due to the two bromine atoms. |

| Key Fragment Ions | Ions formed from the breakdown of the molecular ion. | Loss of CH₃ (M-15), loss of the silyl (B83357) group, and fragments corresponding to the dibrominated pyridine ring. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high molecular weight compounds. wikipedia.org It generates ions directly from a solution, making it compatible with liquid chromatography. wikipedia.org ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. wikipedia.orgmdpi.com

For this compound, ESI-MS would be an ideal technique for determining its molecular weight accurately. In positive ion mode, the nitrogen atom on the pyridine ring can be protonated, leading to the observation of an [M+H]⁺ ion. In negative ion mode, the carboxylic acid group readily deprotonates to form an [M-H]⁻ ion. The choice of mode would depend on the pH of the solution. libretexts.org Given the acidic nature of the analyte, negative ion mode is often very effective. The resulting mass spectrum would be relatively simple, dominated by the pseudomolecular ion, and would clearly show the isotopic pattern of the two bromine atoms.

Expected ESI-MS Data for this compound

| Ionization Mode | Observed Ion | Expected m/z | Notes |

|---|---|---|---|

| Positive Ion Mode | [M+H]⁺ | 281.88 (for ¹²C₆¹H₄⁷⁹Br₂¹⁴N¹O₂) | The observed m/z would be a cluster of peaks reflecting the isotopic distribution of Br. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. wikipedia.org It is ideal for analyzing compounds that are not sufficiently volatile for GC-MS, such as this compound, without the need for derivatization. nih.gov

In an LC-MS analysis of this compound, a reversed-phase HPLC column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency. sigmaaldrich.com The compound would be separated from any impurities and then introduced into the mass spectrometer, typically via an ESI source.

The mass spectrometer would provide a mass spectrum for the compound as it elutes from the column, confirming its identity and purity. By operating in selected ion monitoring (SIM) mode, the instrument can be set to detect only the expected m/z of this compound, providing high sensitivity and selectivity. Tandem MS (MS/MS) can also be performed, where the parent ion is selected and fragmented to provide structural information. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-performance liquid chromatography (UPLC-MS), also known as ultra-high-performance liquid chromatography (UHPLC-MS), is an advancement of LC-MS that utilizes columns packed with smaller particles (typically sub-2 µm). measurlabs.com This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. nih.gov

For the analysis of this compound, UPLC-MS would offer several advantages. The increased resolution would allow for better separation from closely related impurities or isomers. The faster run times increase sample throughput. nih.gov The principles of separation and detection are the same as in LC-MS, with an ESI source being the most common interface. mdpi.com The improved peak sharpness (narrower peaks) in UPLC leads to higher signal-to-noise ratios, thus enhancing sensitivity. nih.gov This can be particularly advantageous when analyzing trace levels of the compound.

Comparison of LC-MS and UPLC-MS for this compound Analysis

| Parameter | LC-MS | UPLC-MS |

|---|---|---|

| Stationary Phase Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | High | Very High |

| System Pressure | Lower | Higher |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides a quantitative measure of the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for verifying the stoichiometry of a newly synthesized compound, ensuring that its empirical formula aligns with its proposed molecular structure. The process typically involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich environment. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured to calculate the percentage of each element in the original sample. measurlabs.com

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₃Br₂NO₂. With a molecular weight of 280.90 g/mol , the expected mass percentages of carbon, hydrogen, nitrogen, bromine, and oxygen are determined. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close agreement, typically within ±0.4%, between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental stoichiometry. dtic.mil

Detailed research findings from the analysis of this compound would involve comparing the calculated percentages with those obtained from experimental analysis.

Calculated Elemental Composition of this compound

The table below outlines the theoretical elemental composition of this compound based on its molecular formula. In a typical research setting, these calculated values would be juxtaposed with the experimentally determined values to validate the compound's structure and purity.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 25.65 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.08 |

| Bromine | Br | 79.90 | 2 | 159.80 | 56.89 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.99 |

| Oxygen | O | 16.00 | 2 | 32.00 | 11.39 |

| Total Molecular Weight | 280.90 g/mol |

This stoichiometric verification is a critical checkpoint in the characterization of novel compounds, ensuring the integrity of the molecular structure before proceeding with further spectroscopic and advanced investigations.

Retrosynthetic Analysis and Strategic Disconnection Approaches

Foundational Principles of Retrosynthetic Analysis Applied to Halogenated Pyridines

The application of retrosynthetic analysis to halogenated pyridines requires an understanding of the inherent reactivity of the pyridine (B92270) ring. Unlike electron-rich aromatic systems, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. numberanalytics.com This property makes electrophilic aromatic substitution (EAS), a common method for halogenating benzene (B151609) derivatives, significantly more challenging for pyridines. Such reactions often demand harsh conditions, such as high temperatures and strong acids, and can suffer from poor regioselectivity. beilstein-journals.org

Key synthetic strategies that form the basis for disconnections in halogenated pyridine synthesis include:

Electrophilic Aromatic Substitution (EAS): Despite the challenges, this is a potential route. The pyridine nitrogen deactivates the ring towards electrophiles, generally directing substitution to the 3- and 5-positions.

Synthesis from Acyclic Precursors: Building the pyridine ring from acyclic components allows for the pre-installation of desired substituents, offering a high degree of control over the final substitution pattern. nih.gov

Functionalization of Pre-existing Pyridine Rings: This is a common approach where a simpler pyridine derivative is modified. This involves several substrategies:

Pyridine N-Oxide Chemistry: Conversion of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic attack. Subsequent deoxygenation removes the N-oxide.

Metalation-Halogenation Sequences: Directed ortho-metalation (DoM), where a functional group directs deprotonation to an adjacent position, followed by quenching with a halogen source, is a powerful method for regiocontrolled halogenation.

Nucleophilic Aromatic Substitution (SNAr): Halogen atoms on the pyridine ring, especially at the 2-, 4-, and 6-positions, can be displaced by nucleophiles. This is also a viable route for introducing halogens by displacing other leaving groups.

Functional Group Interconversion (FGI): A functional group is converted into another, for example, the transformation of an amino group into a bromine atom via a Sandmeyer reaction. lkouniv.ac.in

Identification of Strategic Disconnections Involving the 4,5-Dibromonicotinic Acid Scaffold

The target molecule, this compound, possesses a carboxylic acid at the 3-position and two adjacent bromine atoms at the 4- and 5-positions. The primary challenge in its synthesis is achieving the specific 4,5-dihalogenation pattern.

Figure 1: Retrosynthetic analysis of this compound

This flowchart illustrates potential retrosynthetic disconnections for this compound, highlighting key precursors.

Key strategic disconnections for this compound include:

Functional Group Interconversion (FGI) of the Carboxylic Acid: A primary disconnection involves the carboxylic acid group. This group can be retrosynthetically converted to a nitrile (-CN) or a methyl group (-CH3). A nitrile can be hydrolyzed to a carboxylic acid in the final step of the synthesis. This FGI simplifies the molecule by removing the acidic and deactivating carboxyl group, which can influence the course of other reactions. lkouniv.ac.in

Disconnection of Carbon-Bromine Bonds:

Disconnecting both C-Br bonds simultaneously leads back to nicotinic acid. However, the direct dibromination of nicotinic acid to achieve the 4,5-substitution pattern is highly unlikely to be selective due to the directing effects of the ring nitrogen and the carboxyl group.

A more strategic approach is to disconnect the bromine atoms one at a time. Disconnecting the C4-Br bond leads to 5-bromonicotinic acid . The challenge then becomes the selective introduction of a bromine atom at the 4-position of this intermediate.

Alternatively, disconnecting the C5-Br bond leads to 4-bromonicotinic acid . This pathway requires the subsequent introduction of a bromine atom at the 5-position. The feasibility of this step depends on the directing influence of the existing substituents.

A plausible retrosynthetic pathway might start from a precursor where the 4- and 5-positions can be sequentially functionalized using modern synthetic methods, such as a directed metalation followed by halogenation, potentially on a protected form of a simpler nicotinic acid derivative.

Planning for Functional Group Interconversions (FGIs) and Protecting Group Strategies

Careful planning of FGIs and the use of protecting groups are crucial for a successful synthesis of this compound. journalspress.com

Functional Group Interconversions (FGIs): FGI is the transformation of one functional group into another to facilitate a specific reaction or to arrive at the final target structure. fiveable.meub.edu

-CN → -COOH: A nitrile group can serve as a precursor to the carboxylic acid. The hydrolysis of a nitrile is a robust and high-yielding reaction.

-NH₂ → -Br: An amino group can be converted to a bromo group via the Sandmeyer reaction. This allows for the introduction of bromine from a different synthetic logic, as amino groups have different directing effects than halogens.

-CH₃ → -COOH: Oxidation of a methyl group on the pyridine ring can yield a carboxylic acid. Industrial syntheses of nicotinic acid often utilize this method. beilstein-journals.org

Protecting Group Strategies: Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reaction steps. organic-chemistry.orgwikipedia.org

Carboxylic Acid Protection: The carboxylic acid is both acidic and deactivating. Its acidic proton can interfere with basic reagents or organometallics. Therefore, it is often protected as an ester (e.g., methyl or ethyl ester). uchicago.edulibretexts.org The ester can be easily hydrolyzed back to the carboxylic acid at the end of the synthesis.

Pyridine Nitrogen Protection: The pyridine nitrogen can be converted to a pyridine N-oxide. This FGI serves a dual purpose: it alters the electronic properties of the ring, directing electrophilic substitution to the 4-position, and it can be considered a protecting group that is removed later by deoxygenation.

An effective strategy might involve esterification of a nicotinic acid precursor, followed by a series of halogenation and other functionalization steps, and concluding with the deprotection (hydrolysis) of the ester to reveal the target carboxylic acid. organic-chemistry.org

Considerations for Chemoselectivity and Regioselectivity in Retrosynthetic Pathways

Regioselectivity: Achieving the correct arrangement of substituents on the pyridine ring is the principal challenge in the synthesis of this compound.

The inherent reactivity of the pyridine ring directs electrophiles to the 3-position. The presence of a deactivating group at C3, such as a carboxylic acid, would further deactivate the ring and likely direct any further substitution to the 5-position. This makes the direct introduction of a bromine atom at the 4-position of nicotinic acid difficult.

Modern synthetic methods are required to override the natural reactivity. For instance, a directed ortho-metalation (DoM) strategy could be employed. The carboxylic acid group (or a derivative) on a 5-bromonicotinic acid precursor could direct metalation to the C4 position, which could then be trapped with an electrophilic bromine source.

The use of a pyridine N-oxide intermediate could facilitate the introduction of a halogen at the 4-position. Subsequent bromination at the 5-position would then need to be achieved before deoxygenation of the N-oxide.

Chemoselectivity: Chemoselectivity is the ability to react with one functional group in the presence of others. wikipedia.org

In a molecule containing both a carboxylic acid and a pyridine ring, many reagents could react with either group. For example, strong bases could deprotonate the carboxylic acid rather than a C-H bond on the ring for a planned metalation. This necessitates the protection of the carboxylic acid as an ester. chemistry.coach

During halogenation steps, the reaction conditions must be chosen to be selective for C-H bromination without causing unwanted side reactions on other parts of the molecule.

If a precursor with multiple halogens is used, subsequent reactions like cross-couplings must be selective for a specific C-Br bond if required, although the reactivity of the C4-Br and C5-Br bonds may be similar. nih.gov

Ultimately, a successful synthesis of this compound relies on a carefully designed pathway that uses a combination of FGIs, protecting groups, and modern regioselective reactions to precisely install the substituents on the pyridine scaffold.

Emerging Research Directions and Advanced Methodological Developments

Exploration of Novel and Efficient Synthetic Routes for 4,5-Dibromonicotinic Acid and Its Derivatives

The synthesis of polysubstituted pyridines like this compound presents a significant challenge due to issues of regioselectivity. Traditional methods often involve multi-step sequences with harsh conditions. However, recent research has focused on developing more direct and efficient pathways.

A documented synthetic approach involves the treatment of 4,5-dibromo-nicotinic acid with potassium carbonate and methyl iodide in DMF to produce the corresponding methyl ester, indicating the compound's utility as a starting material for derivatization. google.com The synthesis of the parent acid itself can be achieved through methods such as the diazotization and Sandmeyer reaction of aminopyridines followed by oxidation. For instance, related dihalonicotinic acids have been prepared by oxidizing the corresponding dihalopicolines. google.com

Modern synthetic chemistry is increasingly moving towards greener and more efficient methodologies. While specific solvent-free or catalytic one-pot syntheses for this compound are still emerging, related research on other heterocyclic carboxylic acids points towards promising future directions. scirp.org For example, multicomponent reactions under solvent-free conditions have proven effective for generating complex quinoline (B57606) derivatives and could be adapted for pyridine (B92270) systems. scirp.org The development of such novel routes is critical for making these valuable building blocks more accessible for research and industrial application. iiserpune.ac.inmdpi.com

| Synthetic Step | Reagents and Conditions | Product | Reference |

| Esterification | Potassium carbonate, Methyl iodide, DMF, 0 °C to RT | This compound methyl ester | google.com |

| General Oxidation | Potassium permanganate | Nicotinic acid derivatives | |

| General Halogenation | Diazotization, Sandmeyer Reaction | Halogenated pyridines | google.com |

This table summarizes key reaction types used in the synthesis and derivatization of nicotinic acids.

Investigation of Advanced Catalytic Systems for Site-Specific Transformations

The two bromine atoms on the this compound ring are prime targets for site-specific transformations, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the selective introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Advanced catalytic systems, especially those based on palladium (Pd), are instrumental in this regard. For related brominated pyridine derivatives, Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis has been explored to assess the electronic effects of bromine substituents on reactivity. Such studies show that the electron-withdrawing nature of the bromine atoms and the pyridine ring influences the reaction rates and yields.

The development of catalysts that can differentiate between the two bromine atoms (at positions 4 and 5) would represent a significant advance, allowing for sequential, site-selective functionalization. While research specifically detailing catalytic systems for this compound is nascent, the principles are well-established in the broader field of polyhalogenated heterocycles. Future work will likely focus on ligand design and catalyst engineering to control the regioselectivity of these transformations, unlocking the full synthetic potential of the scaffold.

| Catalytic Reaction Type | Typical Catalyst | Potential Application | Significance |

| Suzuki-Miyaura Coupling | Pd complexes (e.g., Pd(PPh₃)₄) | Arylation at C4 or C5 | Formation of C-C bonds |

| Buchwald-Hartwig Amination | Pd or Cu catalysts | Amination at C4 or C5 | Formation of C-N bonds |

| Sonogashira Coupling | Pd/Cu catalysts | Alkynylation at C4 or C5 | Formation of C-C triple bonds |

| Heck Coupling | Pd catalysts | Alkenylation at C4 or C5 | Formation of C-C double bonds |

This table outlines potential advanced catalytic transformations applicable to this compound.

Application of Computational Chemistry for Predicting Reactivity and Structural Properties

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, offering insights that can guide synthetic planning and catalyst design. nsps.org.ng For a molecule like this compound, computational methods can predict reactivity, spectral properties, and geometric parameters.

Methods like Density Functional Theory (DFT) are particularly powerful. For example, DFT calculations can determine the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting how the molecule will interact with electrophiles and nucleophiles. nsps.org.ng For the related methyl 5,6-dibromonicotinate, DFT (M06-2X) calculations of Fukui indices and Frontier Molecular Orbitals (FMOs) have been used to predict that the LUMO is localized at the 3-position, making it susceptible to nucleophilic attack. Similar calculations for this compound could reveal the relative reactivity of the C4 and C5 positions, aiding in the design of site-selective reactions.

Furthermore, machine learning algorithms are emerging as a new frontier, trained on vast datasets of chemical reactions to predict outcomes with increasing accuracy. nih.govcmu.eduarxiv.org These models can learn the subtle electronic and steric factors that govern reactivity, potentially forecasting the most effective catalysts and conditions for transforming this compound without the need for extensive empirical screening. nih.govcmu.edu

| Computational Method | Predicted Property | Application for this compound |

| Density Functional Theory (DFT) | HOMO/LUMO energies, Fukui indices, electrostatic potential | Predicting sites for nucleophilic/electrophilic attack, regioselectivity in reactions |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Understanding electronic transitions and optical properties |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Simulating behavior in solution and interaction with other molecules |

| Machine Learning (ML) | Reaction outcomes, yields | Predicting products and optimizing conditions for synthetic transformations |

This table shows the application of various computational methods to study this compound.

Integration into Advanced Materials Science and Supramolecular Architectures

The unique structural features of this compound—a rigid heterocyclic core, a carboxylic acid group capable of hydrogen bonding, and two bromine atoms suitable for halogen bonding or further functionalization—make it an attractive building block for materials science and supramolecular chemistry. mit.eduktu.lt

In materials science, nicotinic acid derivatives have been incorporated into conducting polymers to enhance their conductivity and thermal stability. The di-bromo substitution on this compound offers a route to cross-linked or highly functionalized polymers with tailored electronic and optical properties. These materials could find applications in sensors, organic electronics, and coatings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dibromonicotinic acid, and how can by-product formation be minimized?

- Methodological Answer : The synthesis of brominated nicotinic acid derivatives typically involves direct bromination of the parent compound using brominating agents like PBr₃ or Br₂ in controlled stoichiometric ratios. For this compound, regioselective bromination can be achieved by optimizing reaction temperature (e.g., 0–5°C to reduce side reactions) and solvent polarity (e.g., acetic acid for better solubility). Purification via recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is critical to isolate the target compound from di- or tri-brominated by-products. Monitoring reaction progress with TLC or HPLC ensures intermediate control .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the regiochemistry of bromine substitution. For example, coupling constants in ¹H NMR can distinguish between para and meta substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carboxylic acid and C-Br stretching vibrations. Purity analysis should employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Cross-referencing with known dibromo derivatives (e.g., 2,5-Dibromobenzoic acid) aids in spectral interpretation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the electronic effects of bromine substituents on the nicotinic acid core. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for Suzuki-Miyaura or Ullmann couplings. Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be simulated using polarizable continuum models (PCM). Experimental validation involves synthesizing Pd-catalyzed derivatives and comparing yields/selectivity with computational predictions .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound, particularly in neurological contexts?

- Methodological Answer : Retinal ischemia-reperfusion (I/R) models, as used for structurally related compounds like 4,5-Caffeoylquinic acid, can be adapted. In Wistar rats, intravitreal injection of this compound followed by induced ocular hypertension mimics ischemic stress. Neuronal survival in retinal ganglion cells (RGCs) is quantified via Fluoro-Jade C staining and hematoxylin-eosin histology. Parallel in vitro assays (e.g., SH-SY5Y neuroblastoma cells under hypoxia) assess dose-dependent neuroprotection and mitochondrial membrane potential changes using JC-1 dye .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in purity analysis between HPLC and NMR for this compound batches?

- Methodological Answer : Discrepancies often arise from residual solvents (detected in NMR but not HPLC) or co-eluting impurities. Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap. For HPLC, optimize mobile phase composition (e.g., 0.1% TFA to improve peak symmetry) and validate column efficiency with USP standards. Statistical tools like principal component analysis (PCA) can correlate impurity profiles across batches. If contradictions persist, orthogonal methods like ion chromatography or elemental analysis are recommended .

Q. What experimental factors influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent: the carboxylic acid group protonates below pH 3, reducing solubility and increasing precipitation. Degradation under basic conditions (pH > 8) involves hydrolysis of the C-Br bond. Long-term storage requires lyophilization and storage at -80°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks identify degradation pathways. Adding antioxidants (e.g., 0.01% BHT) in stock solutions minimizes radical-mediated decomposition .

Tables of Key Data

| Property | Method | Typical Results |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 210–215°C (decomposes) |

| LogP (Partition Coefficient) | Shake-flask method (octanol/water) | 2.1 ± 0.3 |

| Aqueous Solubility (25°C) | UV spectrophotometry | 1.2 mg/mL (pH 7.4) |

| Purity (HPLC) | C18 column, 254 nm | ≥98% (major peak area) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.